molecular formula C20H25N3O6 B12180499 Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Cat. No.: B12180499
M. Wt: 403.4 g/mol
InChI Key: OZKVMTOKSGADDZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a pyrrolidinone ring and a 4-methoxyphenyl group, linked via a carbonyl bridge. The ethyl oxoacetate moiety introduces an ester functional group, enhancing solubility and reactivity.

  • Step 1: Reacting 1-(4-methoxyphenyl)piperazine with ethyl chloroacetate to form an intermediate ester (as seen in ).
  • Step 2: Carbonyl coupling with a pyrrolidinone derivative. Purification likely employs column chromatography with ethyl acetate/petroleum ether systems, achieving yields comparable to 70% as reported for similar compounds .

Properties

Molecular Formula

C20H25N3O6

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-10-8-21(9-11-22)18(25)14-12-17(24)23(13-14)15-4-6-16(28-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3

InChI Key

OZKVMTOKSGADDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares key motifs with other piperazine- and ester-containing derivatives. A comparative analysis is outlined below:

Compound Name / ID (Evidence) Core Structure Key Substituents Molecular Weight (Est.) Functional Groups
Target Compound Piperazine-pyrrolidinone 4-Methoxyphenyl, ethyl oxoacetate ~390-400 g/mol Ester, ketone, tertiary amine
RIFXAF (Ethyl (6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl)(oxo)acetate) Dihydro-pyrrolizine 4-Methylbenzoyl, phenyl 131.497 g/mol Ester, ketone, fused bicyclic system
NEHTIG (Methyl 2-(2-methoxycarbonyl-6-(4-methoxyphenyl)-2H-thiopyran-3-yl)glyoxylate) Thiopyran 4-Methoxyphenyl, methyl ester 132.073 g/mol Ester, thiopyran, ketone
Oxadiazole-Piperazine Derivatives (4a-e) Piperazine-oxadiazole 4-Methoxyphenyl, oxadiazole-thiol ~350-370 g/mol Oxadiazole, thioether, tertiary amine
1-(4-(4-Methoxyphenyl)piperazin-1-yl)prop-2-en-1-one (DKM 3-36) Piperazine 4-Methoxyphenyl, propenone ~260 g/mol Ketone, tertiary amine
Key Observations:
  • Piperazine vs. Heterocyclic Cores: The target compound’s pyrrolidinone-piperazine hybrid distinguishes it from oxadiazole-piperazine derivatives () and thiopyran-based structures (NEHTIG, ). The pyrrolidinone may enhance conformational rigidity compared to oxadiazole or open-chain analogs .
  • Substituent Effects : The 4-methoxyphenyl group is recurrent in piperazine derivatives (e.g., DKM 3-36 in ), suggesting its role in modulating electronic properties or receptor binding. In contrast, RIFXAF () uses a 4-methylbenzoyl group, which may alter lipophilicity.
  • Ester Variants : Ethyl oxoacetate in the target compound contrasts with methyl esters (NEHTIG) or benzyl esters (FOGTAX in ). Ethyl esters typically offer intermediate solubility and metabolic stability.

Spectral and Analytical Data

  • 1H-NMR Signatures : Piperazine N-CH2 protons resonate at 3.83–3.84 ppm in oxadiazole-piperazine derivatives (), a region likely shared by the target compound. The oxoacetate ketone may appear as a singlet near 2.5–3.0 ppm.
  • 13C-NMR: Piperazine carbons in analogs (51–53 ppm) and oxadiazole carbons (163–165 ppm) () provide reference points for the target’s pyrrolidinone carbonyl (estimated 170–180 ppm).

Biological Activity

Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that integrates various functional groups, including an ethyl acetate moiety, a piperazine ring, and a pyrrolidine derivative. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O5C_{19}H_{26}N_{4}O_{5}, with a molecular weight of 390.4 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC19H26N4O5C_{19}H_{26}N_{4}O_{5}
Molecular Weight390.4 g/mol
CAS Number894026-07-4

The compound's structural complexity, characterized by the presence of multiple functional groups, suggests diverse pharmacological properties.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit noteworthy antimicrobial properties. For instance, derivatives containing the piperazine and pyrrolidine frameworks have demonstrated efficacy against various bacterial strains. A study by Berest et al. (2011) highlighted the antimicrobial potential of piperazine derivatives, emphasizing their role in inhibiting bacterial growth.

Anticancer Properties

The anticancer activity of this compound has been explored through in vitro studies. Rani et al. (2014) reported that similar compounds with methoxyphenyl substitutions exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.

Anti-inflammatory Effects

Research has shown that compounds containing the piperazine moiety often exhibit anti-inflammatory activities. For example, Rani et al. (2014) noted that certain piperazine derivatives could effectively reduce inflammation in animal models. This suggests that this compound may also have similar effects.

Analgesic Activity

In addition to its anti-inflammatory properties, there is evidence to suggest that this compound may have analgesic effects. Studies focusing on related compounds have shown promising results in pain management scenarios, indicating a potential for this compound to alleviate pain through similar mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pharmacological Studies

Pharmacological studies conducted on similar compounds have provided insights into their mechanisms of action. For instance, Hsieh et al. (2012) demonstrated that piperazine derivatives could modulate neurotransmitter systems, which may contribute to their analgesic and anti-inflammatory effects.

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